

# An In-depth Technical Guide to the Anticancer Agent CA-170

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By targeting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data of CA-170. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathway and a typical experimental workflow are also presented to guide further research and development.

## **Chemical Structure and Physicochemical Properties**

CA-170, also known as AUPM-170, is a peptidomimetic compound. Its chemical identity and key physicochemical properties are summarized in the table below.



| Property           | Value                                                                                                                                                    | Reference |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | (2S,3R)-2-[[(1S)-3-amino-1-[3-<br>[(1R)-1-amino-2-<br>hydroxyethyl]-1,2,4-oxadiazol-<br>5-yl]-3-<br>oxopropyl]carbamoylamino]-3-<br>hydroxybutanoic acid | [3]       |
| Molecular Formula  | C12H20N6O7                                                                                                                                               | [3]       |
| Molar Mass         | 360.32 g/mol                                                                                                                                             | [3]       |
| CAS Number         | 1673534-76-3                                                                                                                                             | [3]       |
| Appearance         | Powder                                                                                                                                                   |           |
| Solubility         | DMSO: 72 mg/mL (199.82<br>mM)                                                                                                                            |           |
| Water: Insoluble   |                                                                                                                                                          |           |
| Ethanol: Insoluble |                                                                                                                                                          | _         |

### **Mechanism of Action**

CA-170 is designed to disrupt the immunosuppressive signals mediated by the PD-1/PD-L1 and VISTA pathways.[1]

- PD-L1 Inhibition: PD-L1, expressed on the surface of tumor cells and other immune cells, binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and anergy. This allows cancer cells to evade immune surveillance.
- VISTA Inhibition: VISTA is another negative checkpoint regulator primarily expressed on hematopoietic cells and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. It also suppresses T-cell activation through a distinct and non-redundant mechanism.

By antagonizing both PD-L1 and VISTA, CA-170 is intended to restore T-cell proliferation and effector functions, such as the production of pro-inflammatory cytokines like interferon-gamma



(IFN-γ), thereby promoting an anti-tumor immune response.[3] Preclinical data suggests that CA-170 leads to an increase in proliferating and activated CD4+ and CD8+ T-cells within the tumor.[4]

However, it is important to note that some studies have raised questions about the direct binding of CA-170 to PD-L1, suggesting that its mechanism of action might be more complex and may not involve direct competitive antagonism at the PD-1:PD-L1 interface.[5] One proposed mechanism is the formation of a defective ternary complex.[6]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: CA-170 inhibits the interaction of PD-L1 and VISTA with their respective receptors on T-cells, blocking immunosuppressive signals.

# Preclinical Data In Vitro Activity

Preclinical studies have demonstrated that CA-170 can rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1, PD-L2, or VISTA.[6]



| Assay                      | Effect of CA-170                                                                     |
|----------------------------|--------------------------------------------------------------------------------------|
| T-Cell Proliferation Assay | Rescues proliferation of T-cells inhibited by PD-L1/L2 and VISTA.                    |
| IFN-γ Secretion Assay      | Rescues IFN-y secretion from PBMCs inhibited by recombinant PD-L1, PD-L2, and VISTA. |

#### **Pharmacokinetics**

The pharmacokinetic profile of CA-170 has been evaluated in mice and cynomolgus monkeys.

| Species           | Oral Bioavailability<br>(%) | Plasma Half-life<br>(hours) | Reference |
|-------------------|-----------------------------|-----------------------------|-----------|
| Mouse             | ~40%                        | ~0.5                        | [7]       |
| Cynomolgus Monkey | <10%                        | 3.25 - 4.0                  | [7]       |

## **In Vivo Efficacy**

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models, both as a single agent and in combination with other anticancer therapies.

| Mouse Model                   | Treatment                                          | Tumor Growth<br>Inhibition (TGI) <i>I</i><br>Effect | Reference |
|-------------------------------|----------------------------------------------------|-----------------------------------------------------|-----------|
| MC38 Colon<br>Carcinoma       | CA-170 (10<br>mg/kg/day, oral)                     | 43% TGI                                             | [4]       |
| B16F10 Melanoma<br>Metastasis | CA-170 (10<br>mg/kg/day, oral)                     | 73% reduction in metastatic nodules                 | [4]       |
| CT26 Colon<br>Carcinoma       | CA-170 (10<br>mg/kg/day) +<br>Docetaxel (10 mg/kg) | 68% TGI                                             | [4]       |



### **Experimental Protocols**

The following sections describe representative methodologies for key experiments used to characterize CA-170.

## **In Vitro Assays**

This assay measures the ability of CA-170 to rescue T-cell proliferation from inhibition by PD-L1 or VISTA.

- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- CFSE Labeling: Resuspend PBMCs at 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS. Add
   Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 μM and
   incubate for 10-20 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of
   cold complete RPMI medium with 10% FBS. Wash the cells twice with complete medium.
- Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in 96-well plates coated with anti-CD3 antibody (to stimulate T-cell proliferation). Add recombinant human PD-L1 or VISTA protein to the wells to induce immunosuppression. Add CA-170 at various concentrations.
- Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO<sub>2</sub> incubator.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer.
   Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

This assay quantifies the number of IFN-y-secreting cells, a marker of T-cell effector function.

- Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.



- Cell Plating and Stimulation: Prepare PBMCs as described above. Plate the PBMCs in the coated wells. Add a stimulant (e.g., anti-CD3 antibody or a specific antigen), recombinant PD-L1 or VISTA, and varying concentrations of CA-170.
- Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.
- Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-y detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
- Spot Development: Add a substrate (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-y-secreting cell.
- Analysis: Count the spots using an automated ELISpot reader.

### **In Vivo Efficacy Studies**

- Cell Culture: Culture murine cancer cell lines (e.g., MC38, CT26, B16F10) in appropriate media and conditions.
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10<sup>6</sup> cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>). Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width<sup>2</sup>). [4]
- Drug Administration: Prepare CA-170 in a suitable vehicle for oral administration (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose). Administer CA-170 to the mice daily via oral gavage at the desired dose (e.g., 10 mg/kg).
- Efficacy Assessment: Continue treatment for a specified period (e.g., 14-21 days). Monitor tumor growth and the general health of the animals. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

## **Experimental Workflow Diagram**





Typical Preclinical Workflow for CA-170

Click to download full resolution via product page

Caption: A streamlined workflow for the preclinical evaluation of CA-170.

## **Summary and Future Directions**

CA-170 is a promising oral immune checkpoint inhibitor with a dual mechanism of action targeting both PD-L1 and VISTA. Preclinical studies have demonstrated its potential to enhance anti-tumor immunity and inhibit tumor growth. Its oral bioavailability offers a significant advantage over current antibody-based immunotherapies. Further investigation into its precise



molecular interactions and continued clinical development are warranted to fully elucidate its therapeutic potential in various cancer types. The ongoing clinical trials will provide crucial data on its safety, tolerability, and efficacy in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. animalab.eu [animalab.eu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. agilent.com [agilent.com]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Anticancer Agent CA-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331700#anticancer-agent-170-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com